(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol (1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1420864-27-2
VCID: VC8239417
InChI: InChI=1S/C20H21Cl2N3O/c21-16-8-7-14(10-17(16)22)12-25-19-6-2-1-5-18(19)23-20(25)24-9-3-4-15(11-24)13-26/h1-2,5-8,10,15,26H,3-4,9,11-13H2
SMILES: C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO
Molecular Formula: C20H21Cl2N3O
Molecular Weight: 390.3 g/mol

(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

CAS No.: 1420864-27-2

Cat. No.: VC8239417

Molecular Formula: C20H21Cl2N3O

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

(1-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol - 1420864-27-2

Specification

CAS No. 1420864-27-2
Molecular Formula C20H21Cl2N3O
Molecular Weight 390.3 g/mol
IUPAC Name [1-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]piperidin-3-yl]methanol
Standard InChI InChI=1S/C20H21Cl2N3O/c21-16-8-7-14(10-17(16)22)12-25-19-6-2-1-5-18(19)23-20(25)24-9-3-4-15(11-24)13-26/h1-2,5-8,10,15,26H,3-4,9,11-13H2
Standard InChI Key FOTBONHBRLCEKV-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO
Canonical SMILES C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1H-benzo[d]imidazol-2-yl group, a bicyclic aromatic system known for hydrogen-bonding interactions in drug-receptor complexes.

  • A piperidin-3-ylmethanol moiety, contributing conformational flexibility and hydroxyl-mediated solubility.

  • A 3,4-dichlorobenzyl substituent, enhancing lipophilicity and electron-withdrawing effects .

The benzimidazole and piperidine rings are linked via a nitrogen atom, while the dichlorobenzyl group is attached to the imidazole’s nitrogen. This arrangement creates a sterically hindered environment, potentially influencing binding kinetics in biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1420864-27-2
Molecular FormulaC20H21Cl2N3O\text{C}_{20}\text{H}_{21}\text{Cl}_{2}\text{N}_{3}\text{O}
Molecular Weight390.3 g/mol
IUPAC Name(1-(1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Routes

While no explicit synthesis protocols for this compound are publicly documented, its structure suggests a multi-step assembly:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carbonyl source (e.g., formic acid) under acidic conditions to generate the benzimidazole core .

  • Piperidine Functionalization: Introduction of the piperidine ring via nucleophilic substitution or reductive amination, followed by hydroxymethylation at the 3-position.

  • 3,4-Dichlorobenzyl Incorporation: Alkylation of the imidazole nitrogen using 3,4-dichlorobenzyl chloride in the presence of a base .

A critical challenge lies in achieving regioselectivity during benzimidazole substitution and minimizing steric clashes during piperidine coupling.

Analytical Characterization

Hypothetical characterization methods include:

  • NMR Spectroscopy: 1H^1\text{H}-NMR would reveal distinct signals for the dichlorobenzyl aromatic protons (~7.4–7.6 ppm) and the piperidine methine group (~3.1 ppm) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 390.3, with fragmentation patterns indicative of Cl loss .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP value (estimated at ~3.5 via computational models) reflects moderate lipophilicity, driven by the dichlorobenzyl group. The hydroxymethyl group on piperidine enhances aqueous solubility relative to non-polar analogs, suggesting balanced bioavailability .

Table 2: Predicted Physicochemical Parameters

ParameterValue
logP (Octanol-Water)3.5 (estimated)
Hydrogen Bond Donors2 (OH, NH)
Hydrogen Bond Acceptors5 (N, O)
Polar Surface Area~60 Ų

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